2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde
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Overview
Description
2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, a cyclopentyloxy group, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde typically involves the bromination of a suitable precursor, followed by the introduction of the cyclopentyloxy and methoxy groups. One common method involves the bromination of 4-(cyclopentyloxy)-5-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of catalysts and alternative brominating agents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid.
Reduction: 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: It is used in the study of enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aromatic aldehyde core allows for specific interactions with these targets, influencing their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of the cyclopentyloxy group.
4-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with two methoxy groups instead of one methoxy and one cyclopentyloxy group.
Uniqueness
2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde is unique due to the presence of the cyclopentyloxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where these properties are desired.
Properties
IUPAC Name |
2-bromo-4-cyclopentyloxy-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-16-12-6-9(8-15)11(14)7-13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFOFYRMEYPBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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